molecular formula C8H7BrN2O B11793100 5-Bromo-N-methylbenzo[d]isoxazol-3-amine

5-Bromo-N-methylbenzo[d]isoxazol-3-amine

Cat. No.: B11793100
M. Wt: 227.06 g/mol
InChI Key: VMLKRGWAXMOFSV-UHFFFAOYSA-N
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Description

5-Bromo-N-methylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of benzoisoxazoles. This compound is characterized by the presence of a bromine atom at the 5-position and a methyl group attached to the nitrogen atom of the isoxazole ring. Benzoisoxazoles are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylbenzo[d]isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with a suitable amine in the presence of a base such as pyridine . The reaction is carried out in a solvent like dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize impurities and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylbenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoisoxazoles, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-N-methylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and proteins involved in disease pathways . The compound binds to these targets, disrupting their normal function and leading to therapeutic effects. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-methylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the N-methyl group, which confer specific chemical and biological properties. These structural features can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

5-bromo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H7BrN2O/c1-10-8-6-4-5(9)2-3-7(6)12-11-8/h2-4H,1H3,(H,10,11)

InChI Key

VMLKRGWAXMOFSV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C=C(C=C2)Br

Origin of Product

United States

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